Product packaging for 6-Azidotetrazolo[1,5-b]pyridazin-8-amine(Cat. No.:CAS No. 1593-25-5)

6-Azidotetrazolo[1,5-b]pyridazin-8-amine

Cat. No.: B12661881
CAS No.: 1593-25-5
M. Wt: 177.13 g/mol
InChI Key: RKNDVHSKFURTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Nitrogen-Rich Heterocyclic Systems in Modern Chemical Research

Nitrogen-containing heterocyclic compounds are foundational to modern chemical and life sciences. rsc.org Their structural motifs are prevalent in a vast number of natural products, agrochemicals, and organic functional materials. rsc.org In medicinal chemistry, nitrogen-based heterocycles are of paramount importance, with over 75% of drugs approved by the U.S. Food and Drug Administration (FDA) featuring these structures. nih.gov The prevalence of these compounds in pharmaceuticals stems from the ability of the nitrogen atoms to form crucial hydrogen bonds with biological targets, and they form the core of many essential biomolecules, including the nucleic acids that constitute DNA and RNA. nih.gov

Beyond medicine, nitrogen-rich heterocycles are at the forefront of advanced materials research, particularly in the development of energetic materials. researchgate.net The high nitrogen content is a desirable trait for such materials, as the decomposition often leads to the formation of the highly stable dinitrogen molecule (N₂), releasing large amounts of energy. researchgate.net Designing materials based on nitrogen-rich heterocycles is an effective strategy for creating novel energetic compounds. dtic.mil Compared to traditional carbocyclic compounds, these heterocycles can offer higher heats of formation, greater densities, and a more favorable oxygen balance, all of which are critical parameters for energetic performance. researchgate.net The continuous development of synthetic methodologies for these compounds is therefore a high-priority area of research. nd.edu

Historical Overview of 6-Azidotetrazolo[1,5-b]pyridazine (B79752) Research Trajectory

The parent compound, 6-azidotetrazolo[1,5-b]pyridazine, was first reported in the scientific literature in 1963. acs.org Its synthesis is typically achieved through the reaction of 3,6-dichloropyridazine (B152260) with sodium azide (B81097). acs.orgacs.org A key characteristic of this molecule is the existence of an azide-tetrazole equilibrium, where the fused tetrazole ring form is predominantly favored over the diazide tautomer. beilstein-journals.org

From its early days, the compound's exceptionally high nitrogen-to-carbon ratio (N/C = 4) marked it as a molecule of interest for energetic applications. acs.orgacs.org However, this high nitrogen content also confers significant instability. The research trajectory of 6-azidotetrazolo[1,5-b]pyridazine is punctuated by reports of its explosive nature, including instances of spontaneous detonation upon standing, even after being handled safely on previous occasions. acs.orgacs.org While some studies have noted its thermal stability up to 140°C, its potential for unexpected and violent decomposition has led to recommendations for it to be handled with extreme caution or for safer alternatives to be used. acs.orgacs.org

This inherent instability has guided subsequent research toward the synthesis of more stable, yet still highly energetic, derivatives. Much of the modern research on the tetrazolo[1,5-b]pyridazine (B14759603) framework focuses on modifying the core structure with various functional groups to tune its properties. Scientists have successfully synthesized a range of derivatives by introducing explosophoric groups such as nitro (-NO₂) and amino (-NH₂) moieties onto the pyridazine (B1198779) ring. dtic.milnih.govresearchgate.net These efforts aim to balance high energetic performance with improved thermal stability and reduced sensitivity to shock and friction, making the materials safer for practical applications. dtic.milresearchgate.net

Table 1: Physicochemical and Energetic Properties of Selected Tetrazolo[1,5-b]pyridazine Derivatives

Compound NameFormulaMolecular Weight ( g/mol )Decomposition Temp. (°C)Detonation Velocity (m/s)Detonation Pressure (GPa)
6-Azidotetrazolo[1,5-b]pyridazineC₄H₂N₈162.11 nih.gov~128-140 acs.orgacs.orgNot ReportedNot Reported
6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amineC₄H₂N₁₁O₂252.14163 dtic.mil8746 acs.org31.5 acs.org
8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamineC₄H₄N₁₀O₂240.14290 dtic.mil8510 dtic.mil30.1 dtic.mil
6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazineC₄H₃N₁₁O₄285.13>175 researchgate.net>6700 researchgate.netNot Reported

Structural Archetype within the Pyridazine Framework and Bridged Tetrazoles

The molecular architecture of 6-azidotetrazolo[1,5-b]pyridazine and its derivatives is based on a fused heterocyclic system. The core is a tetrazolo[1,5-b]pyridazine, which consists of a pyridazine ring fused to a tetrazole ring.

The pyridazine moiety is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. wikipedia.org This arrangement results in a planar structure with a significant dipole moment, which can facilitate dense crystal packing through π-π stacking interactions. researchgate.netnih.gov Pyridazines themselves are important pharmacophores found in several approved drugs. wikipedia.orgnih.gov

The tetrazole ring is a five-membered aromatic heterocycle with four nitrogen atoms and one carbon atom, representing the highest nitrogen content among stable heterocyclic systems. mdpi.com This high nitrogen content contributes to a high positive heat of formation, a key characteristic for energetic materials. acs.org Despite the high proportion of nitrogen, the tetrazole ring exhibits considerable thermal and chemical stability due to its aromaticity. mdpi.com

When these two rings are fused, they form a "bridged tetrazole" system. In this context, "bridged" refers to the condensed or fused nature of the heterocyclic rings. This fused tetrazolo[1,5-b]pyridazine scaffold serves as a robust building block for the design of advanced materials. The strategic placement of functional groups on this framework is a common method to enhance energetic properties. For instance, the introduction of an azido (B1232118) group (-N₃) at the 6-position and amino (-NH₂) or nitro (-NO₂) groups at other positions creates highly energetic molecules with varied stability and performance characteristics. dtic.milnih.govresearchgate.net Structural analysis of these compounds, often confirmed by single-crystal X-ray diffraction, reveals largely planar molecules, a feature that contributes to their high crystal densities, another important factor for detonation performance. dtic.mil

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3N9 B12661881 6-Azidotetrazolo[1,5-b]pyridazin-8-amine CAS No. 1593-25-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1593-25-5

Molecular Formula

C4H3N9

Molecular Weight

177.13 g/mol

IUPAC Name

6-azidotetrazolo[1,5-b]pyridazin-8-amine

InChI

InChI=1S/C4H3N9/c5-2-1-3(7-10-6)9-13-4(2)8-11-12-13/h1H,5H2

InChI Key

RKNDVHSKFURTKE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=NN2N=C1N=[N+]=[N-])N

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 6 Azidotetrazolo 1,5 B Pyridazine

Established Synthetic Pathways via Nucleophilic Aromatic Substitution of Halopyridazines

The most common and well-documented method for the synthesis of the 6-azidotetrazolo[1,5-b]pyridazine (B79752) core involves the nucleophilic aromatic substitution (SNA_r) reaction of a dihalopyridazine precursor with an azide (B81097) source. beilstein-journals.orgacs.org This approach leverages the electron-deficient nature of the pyridazine (B1198779) ring, which facilitates the displacement of a halide by a nucleophile.

The reaction is typically initiated with 3,6-dichloropyridazine (B152260), a commercially available starting material. beilstein-journals.org Treatment of this precursor with an excess of sodium azide in a suitable solvent leads to the substitution of both chlorine atoms. The initial product, a diazidopyridazine, exists in equilibrium with its more stable, fused-ring tautomer, 6-azidotetrazolo[1,5-b]pyridazine, due to an intramolecular azide-tetrazole isomerization. beilstein-journals.org

Reaction Mechanism and Kinetic Considerations

The synthesis of 6-azidotetrazolo[1,5-b]pyridazine from 3,6-dichloropyridazine proceeds via a nucleophilic aromatic substitution (SNA_r) mechanism. This reaction pathway is characteristic of electron-poor aromatic and heteroaromatic systems. The pyridazine ring, with its two electron-withdrawing nitrogen atoms, is highly activated towards nucleophilic attack.

The reaction is believed to proceed in a stepwise manner. The first step involves the addition of the azide anion (N₃⁻) to one of the carbon atoms bearing a chlorine atom. This attack results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the pyridazine ring is temporarily disrupted in this intermediate. The subsequent step is the elimination of the chloride ion, which restores the aromaticity of the ring and yields the monosubstituted product. This process is then repeated at the second chlorinated position to afford the diazido intermediate, which rapidly isomerizes to the final tetrazolo[1,5-b]pyridazine (B14759603) structure.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of 6-azidotetrazolo[1,5-b]pyridazine, especially given its potential instability. Key parameters that are typically optimized include temperature, reaction time, and the stoichiometry of the reactants.

One reported procedure for the synthesis involves heating a mixture of 3,6-dichloropyridazine and sodium azide in dimethyl sulfoxide (B87167) (DMSO) at 60°C for 6 hours. acs.org This method has been used to prepare the compound on a laboratory scale. Thermal analysis of the product indicates decomposition starting around 170°C, highlighting the importance of controlled heating during synthesis to avoid detonation. acs.org The choice of a moderate temperature of 60°C represents a balance between achieving a reasonable reaction rate and ensuring the thermal stability of the energetic product.

The following table summarizes a set of reported reaction conditions for the synthesis of 6-azidotetrazolo[1,5-b]pyridazine:

ParameterValue
Starting Material3,6-Dichloropyridazine
ReagentSodium Azide
SolventDimethyl Sulfoxide (DMSO)
Temperature60°C
Reaction Time6 hours
Stoichiometry (Dichloropyridazine:NaN₃)1.0 : 5.0

Table 1: Reported Optimized Reaction Conditions for the Synthesis of 6-Azidotetrazolo[1,5-b]pyridazine. acs.org

Solvent Effects and Stoichiometric Control in Synthesis

The choice of solvent plays a critical role in the success of the nucleophilic aromatic substitution reaction for the synthesis of 6-azidotetrazolo[1,5-b]pyridazine. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), are generally preferred for this type of reaction. acs.org These solvents are effective at solvating the cation of the azide salt (e.g., Na⁺ from NaN₃) while leaving the azide anion relatively unsolvated and therefore more nucleophilic. This enhances the rate of the reaction compared to protic solvents, which would solvate and stabilize the azide anion through hydrogen bonding, thereby reducing its nucleophilicity.

Stoichiometric control is another key aspect of this synthesis. A significant excess of sodium azide is typically employed to ensure the complete conversion of the 3,6-dichloropyridazine. One reported method utilizes a five-fold excess of sodium azide. acs.org This high stoichiometric ratio helps to drive the reaction to completion, maximizing the yield of the desired diazidated product and minimizing the presence of partially substituted intermediates.

Exploration of Alternative Synthetic Routes and Intermediate Transformations

Given the energetic and potentially hazardous nature of 6-azidotetrazolo[1,5-b]pyridazine, the exploration of alternative synthetic routes and transformations of intermediates is of significant interest. These alternative pathways can offer safer handling procedures and provide access to a broader range of functionalized derivatives.

In-Situ Hydrolysis for Functional Group Interconversion

To circumvent the isolation of the potentially explosive 6-azidotetrazolo[1,5-b]pyridazine, an in-situ hydrolysis method has been developed. acs.orgacs.org This one-pot technique involves the initial formation of the azide compound from 3,6-dichloropyridazine and sodium azide in DMSO, as previously described. Following the completion of the azidation reaction, the reaction mixture is diluted with water, and a base such as sodium hydroxide (B78521) is added. Subsequent heating of the mixture at 60°C for a few hours leads to the direct hydrolysis of the intermediate azide, affording the more stable 6-hydroxytetrazolo[1,5-b]pyridazine in a moderate yield of 48%. acs.orgacs.org This method provides a safer alternative for accessing the tetrazolo[1,5-b]pyridazine core, which can then be used in further synthetic transformations.

The following table outlines the conditions for the in-situ hydrolysis:

ParameterValue
Intermediate6-Azidotetrazolo[1,5-b]pyridazine (formed in-situ)
ReagentSodium Hydroxide (NaOH)
Stoichiometry (NaOH)5 equivalents
SolventDMSO/Water
Temperature60°C
Reaction Time2 hours
Product6-Hydroxytetrazolo[1,5-b]pyridazine
Yield48%

Table 2: Reaction Conditions for the In-Situ Hydrolysis of 6-Azidotetrazolo[1,5-b]pyridazine. acs.orgacs.org

Synthesis of Related Tetrazolo[1,5-b]pyridazine Derivatives

The tetrazolo[1,5-b]pyridazine scaffold can be functionalized through various synthetic strategies, leading to a diverse range of derivatives with potential applications in medicinal and materials chemistry.

One versatile intermediate for the synthesis of these derivatives is 6-chlorotetrazolo[1,5-b]pyridazine (B1605628). This compound can be prepared from 3,6-dichloropyridazine by reaction with hydrazine (B178648) in ethanol (B145695) at room temperature to yield 1-(6-chloropyridazin-3-yl)hydrazine. iau.iriau.ir Subsequent diazotization of this hydrazine derivative with sodium nitrite (B80452) in an acidic medium, typically in an ice bath, quantitatively yields 6-chlorotetrazolo[1,5-b]pyridazine. iau.iriau.ir

This chloro-substituted tetrazolopyridazine is a highly reactive substance that readily undergoes nucleophilic substitution with various amines at room temperature in ethanol. iau.ir This reactivity allows for the convenient synthesis of a library of 6-amino-substituted tetrazolo[1,5-b]pyridazines.

Furthermore, more complex and highly functionalized derivatives have been synthesized, particularly in the field of energetic materials. For instance, 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine and its corresponding alkali metal salts have been prepared and characterized. researchgate.net The synthesis of these compounds often involves multi-step sequences starting from appropriately substituted pyridazine precursors. Additionally, the hydrolysis of these complex derivatives can lead to other functionalized compounds such as 6-nitramino-7-nitro-8-hydroxy-tetrazolo[1,5-b]pyridazine and 6-amino-7-nitro-8-hydroxy-tetrazolo[1,5-b]pyridazine. researchgate.net

The following table lists some of the synthesized tetrazolo[1,5-b]pyridazine derivatives:

Compound NamePrecursor/Method
6-Chlorotetrazolo[1,5-b]pyridazineDiazotization of 1-(6-chloropyridazin-3-yl)hydrazine
6-(Substituted-amino)tetrazolo[1,5-b]pyridazinesNucleophilic substitution of 6-chlorotetrazolo[1,5-b]pyridazine with amines
6-Hydroxytetrazolo[1,5-b]pyridazineIn-situ hydrolysis of 6-azidotetrazolo[1,5-b]pyridazine
6-Nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazineMulti-step synthesis from substituted pyridazines
6-Nitramino-7-nitro-8-hydroxy-tetrazolo[1,5-b]pyridazineHydrolysis of 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine
6-Amino-7-nitro-8-hydroxy-tetrazolo[1,5-b]pyridazineHydrolysis of 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine

Table 3: Examples of Synthesized Tetrazolo[1,5-b]pyridazine Derivatives.

Strategies for Derivatization and Functionalization

Imidazophosphor Ester Based Tetrazolo[1,5-b]pyridazine Syntheses

A notable method for the derivatization of the tetrazolo[1,5-b]pyridazine core involves the synthesis of fused imidazophosphor esters. This strategy utilizes 6-azidotetrazolo[1,5-b]pyridazine, which exists in equilibrium with its tautomer, 3,6-diazidopyridazine. beilstein-journals.org The synthesis is achieved through a conjugated reaction between the substrate and various phosphonyl carbanion reagents, followed by an intramolecular cyclization. beilstein-journals.org

The process, as detailed in one study, involves the reaction of 6-azidotetrazolo[1,5-b]pyridazine with Horner-Emmons (HE) reagents in a sodium ethanolate (B101781) solution. beilstein-journals.org For example, when 6-azidotetrazolo[1,5-b]pyridazine (referred to as 1b in the study) is treated with 1.3 equivalents of methyl diethyl phosphonoacetate (2a ) or its ethyl analogue (2b ), it results in the formation of diethyl 8-oxo-7,8-dihydroimidazo[1,2-f]tetrazolo[1,5-b]pyridazin-7-ylphosphonate (4 ) with a 78% yield. beilstein-journals.org This reaction demonstrates an efficient pathway to create complex, functionalized derivatives from the parent azido-tetrazolo compound. beilstein-journals.org The substrate, 3,6-diazidopyridazine, reacts primarily in its tetrazole form to produce these fused heterocyclic systems. beilstein-journals.org

Synthesis of Imidazophosphor Ester Derivative
Reactant 1Reactant 2ProductYieldReference
6-Azidotetrazolo[1,5-b]pyridazineMethyl diethyl phosphonoacetateDiethyl 8-oxo-7,8-dihydroimidazo[1,2-f]tetrazolo[1,5-b]pyridazin-7-ylphosphonate78% beilstein-journals.org

Cross-Coupling Reactions and Amination Strategies on Pyridazine Scaffolds

Cross-coupling reactions are a powerful tool for the functionalization of pyridazine scaffolds, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, have been explored for modifying pyridazine moieties. thieme-connect.de A common strategy involves using a halogenated pyridazine precursor. For instance, unsymmetrical 3,6-disubstituted pyridazines can be synthesized from 3,6-diiodopyridazine (B154836) through an initial nucleophilic aromatic substitution followed by a palladium-catalyzed Suzuki cross-coupling reaction. uni-muenchen.de While the Suzuki-Miyaura reaction can be challenging for some nitrogen-containing heterocycles, the use of alternative coupling partners like pyridine-2-sulfinates has shown great promise and offers a model for similar transformations on pyridazine rings. rsc.org

Amination of the tetrazolo[1,5-b]pyridazine ring system is another critical functionalization strategy. A direct route to an amino-substituted derivative involves starting with a chloro-precursor. dtic.mil Specifically, 6-chlorotetrazolo[1,5-b]pyridazine can be prepared from 3,6-dichloropyridazine by reacting it first with hydrazine and then with sodium nitrite in an acidic medium. acs.orgdtic.mil This chloro-substituted intermediate is susceptible to nucleophilic aromatic substitution. Treatment of 6-chlorotetrazolo[1,5-b]pyridazine with aqueous ammonia (B1221849) leads to the formation of the corresponding amino-substituted product, 8-aminotetrazolo[1,5-b]pyridazine-6,7-diamine. dtic.mil This stepwise approach provides a reliable method for introducing amine functionalities onto the core structure.

Amination Strategy for Tetrazolo[1,5-b]pyridazine Scaffold
Starting MaterialIntermediateFinal ProductKey ReagentsReference
3,6-Dichloropyridazine6-Chlorotetrazolo[1,5-b]pyridazine8-Aminotetrazolo[1,5-b]pyridazine-6,7-diamine1. Hydrazine monohydrate 2. Sodium nitrite/HCl 3. Aqueous ammonia dtic.mil

Azide Tetrazole Tautomerism and Valence Isomerization Dynamics

Fundamental Principles of Azide-Tetrazole Equilibrium in Fused Heterocycles

The equilibrium between the azido (B1232118) and tetrazolo forms is a classic example of valence tautomerism in heterocyclic chemistry. nih.gov The process involves the intramolecular cyclization of the azido group onto the adjacent nitrogen atom of the pyridazine (B1198779) ring, forming the fused tetrazole ring. This reaction is reversible, allowing the molecule to exist as a mixture of both isomers in solution. mdpi.com The general principles governing this equilibrium have been extensively studied across various heterocyclic systems, including tetrazolopyridazines, tetrazolopyridines, and tetrazolopyrimidines. nih.gov

In many fused heterocyclic systems, the equilibrium tends to favor the tetrazolo isomer due to its greater thermodynamic stability. mdpi.comiicbe.org Theoretical studies using quantum chemical calculations, such as Density Functional Theory (DFT), have confirmed that the tetrazole form is often the more stable isomer. nih.goviicbe.org For instance, in a study on substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines, the Gibbs free energy values (ΔG₂₉₈) for the equilibrium were found to be negative, ranging from -3.33 to -7.52 kJ/mol, indicating that the tetrazole tautomeric form is favored. mdpi.com The stability of the tetrazole isomer can be attributed to the aromaticity of the fused ring system. DFT calculations have predicted that the tetrazole form is the more likely structure in the solid state. nih.gov In the specific case of 3,6-diazidopyridazine, which is structurally related to the title compound, the molecule is found to exist mainly in the tetrazole form, further supporting the general thermodynamic preference for the fused ring system. dtic.mil

Table 1: Representative Thermodynamic Values for Tetrazole Formation in a Fused Heterocyclic System Data from a study on substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. mdpi.com

Thermodynamic ParameterValue RangeImplication
Gibbs Free Energy (ΔG₂₉₈) -3.33 to -7.52 kJ/molTetrazole formation is spontaneous
Enthalpy (ΔH) -19.92 to -48.02 kJ/molTetrazole formation is exothermic
Entropy (ΔS) -43.74 to -143.27 J/mol·KIncreased order in tetrazole form

While the tetrazolo isomer is often thermodynamically preferred, a kinetic barrier must be overcome for the interconversion to occur. This activation energy dictates the rate at which the equilibrium is established. The isomerization process involves a significant reorganization of electrons as the linear azido group bends and cyclizes. The transition state for this intramolecular 1,5-dipolar cycloaddition is a key factor in determining the kinetic feasibility of the tautomerization. Studies on related systems have determined the thermodynamic values for this equilibrium using variable temperature 1H NMR, which allows for the calculation of these kinetic barriers. mdpi.com The presence of a sufficient concentration of the more reactive azide (B81097) tautomer is necessary for certain chemical reactions, indicating that the kinetic barrier is low enough to allow for a dynamic equilibrium under specific conditions. mdpi.com

Influence of Substituent Effects on Tautomeric Ratios

The electronic and steric properties of substituents on the heterocyclic ring play a crucial role in shifting the position of the azide-tetrazole equilibrium. mdpi.comnih.gov By modifying these substituents, it is possible to steer the valence tautomerism toward a desired isomer. nih.gov

A well-established principle is that electron-donating groups (EDGs) attached to the heterocyclic ring stabilize the fused tetrazole isomer, whereas electron-withdrawing groups (EWGs) favor the open-chain azido form. mdpi.comnih.goviicbe.org The amino group (-NH₂) at the 8-position of 6-azidotetrazolo[1,5-b]pyridazin-8-amine is a strong electron-donating group. According to this principle, the -NH₂ group will increase the electron density in the pyridazine ring, thereby stabilizing the fused tetrazole structure. nih.goviicbe.org Conversely, the presence of an EWG, such as a nitro group (-NO₂), has been shown to stabilize the azide isomer significantly. nih.gov

Steric effects can also influence the equilibrium, although they are often considered secondary to electronic effects. mdpi.com Bulky substituents near the site of cyclization can potentially hinder the formation of the tetrazole ring, shifting the equilibrium toward the less sterically demanding azide form. However, in many cases, the electronic influence of the substituent is the dominant factor. mdpi.com

Table 2: Influence of Substituent Electronic Properties on Azide-Tetrazole Equilibrium

Substituent TypeExample GroupsFavored IsomerRationale
Electron-Donating (EDG) -NH₂, -OH, -ORTetrazoleIncreases electron density, stabilizing the fused ring system. mdpi.comnih.goviicbe.org
Electron-Withdrawing (EWG) -NO₂, -CN, -CF₃AzideDecreases electron density, destabilizing the tetrazole ring. mdpi.comnih.goviicbe.org

The dominant tautomeric form of azido-tetrazole systems can be determined experimentally using various analytical techniques. nih.gov NMR and IR spectroscopy, as well as single-crystal X-ray crystallography, are powerful tools for characterizing the isomers. mdpi.comnih.gov In a closely related compound, 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine, both NMR spectra and single-crystal X-ray diffraction analysis confirmed the sole existence of the azido-tetrazole form, not the diazide or ditetrazole tautomers. dtic.mil This provides strong evidence that the tetrazolo[1,5-b]pyridazine (B14759603) core is a stable entity. Furthermore, X-ray studies of two polymorphs of 6-azidotetrazolo[1,5-b]pyridazine (B79752) have shown that the molecules are built from the azide-tetrazole tautomer. researchgate.net

In ¹H-NMR spectroscopy, the signals for the tetrazole isomer typically appear more downfield compared to the signals for the azido tautomer, due to the electron-withdrawing nature of the tetrazole ring. mdpi.com IR spectroscopy can also be used to distinguish between the two forms by identifying the characteristic vibrational stretch of the azide group (N₃), which is absent in the pure tetrazole form. nih.gov

Solvent Polarity and Temperature Effects on Tautomeric Shifts

External conditions, particularly solvent polarity and temperature, have a profound impact on the position of the azide-tetrazole equilibrium. mdpi.comnih.gov

The equilibrium is known to be highly sensitive to the polarity of the solvent. mdpi.comiicbe.org In polar solvents, such as dimethyl sulfoxide (B87167) (DMSO), the equilibrium is strongly shifted toward the more polar tetrazole isomer. mdpi.com This is because the increased dipole moment of the tetrazole form is better stabilized by polar solvent molecules. iicbe.org In contrast, in less polar solvents like chloroform (B151607) (CDCl₃), a more significant population of the azido tautomer can be observed at equilibrium. mdpi.com

Temperature also plays a critical role. Increasing the temperature generally shifts the equilibrium in favor of the azido tautomer. mdpi.comnih.gov This is because the conversion of the tetrazole to the azide is an endothermic process, and the azide form has a higher entropy. Therefore, at elevated temperatures, the entropic contribution to the Gibbs free energy becomes more significant, favoring the open-chain azide isomer. mdpi.com

Table 3: Summary of External Factor Effects on Equilibrium

FactorChangeEffect on EquilibriumFavored Isomer
Solvent Polarity Increasing PolarityShifts toward more polar isomerTetrazole mdpi.comiicbe.org
Solvent Polarity Decreasing PolarityShifts toward less polar isomerAzide mdpi.com
Temperature Increasing TemperatureShifts toward endothermic productAzide mdpi.comnih.gov
Temperature Decreasing TemperatureShifts toward exothermic productTetrazole mdpi.com

pH-Dependent Control of Isomerism for Reactive Site Masking

The equilibrium between the azido and the fused tetrazole forms in azido-substituted nitrogen heterocycles is a well-documented phenomenon known as azide-tetrazole tautomerism. nih.gov In the case of this compound, this represents a dynamic equilibrium between the 6-azido form and its bicyclic tetrazolo valence tautomer. This equilibrium is sensitive to a variety of factors, including the electronic nature of substituents, solvent polarity, temperature, and the physical state of the compound. nih.gov

The state of this equilibrium can be significantly influenced by the pH of the medium, which allows for a degree of control over the reactive properties of the molecule. This control is rooted in the acid-base properties of the pyridazine ring system. Protonation or deprotonation of the heterocyclic nucleus alters its electronic character, which in turn shifts the position of the tautomeric equilibrium.

In acidic conditions, protonation of a nitrogen atom in the pyridazine ring would increase the electron-withdrawing nature of the heterocyclic system. It is a general observation in related azine systems that electron-withdrawing groups tend to stabilize the azide isomer. nih.gov For instance, studies on substituted tetrazolo[1,5-a]pyridines and azidothiazoles have shown that electron-withdrawing substituents like -NO2 and -CN favor the open-chain azide form, whereas electron-donating groups such as -NH2 and -OH shift the equilibrium toward the cyclic tetrazole. nih.govdntb.gov.ua Therefore, lowering the pH is expected to favor the 6-azido tautomer of this compound.

Conversely, in neutral or basic media, the unprotonated form prevails. The amino group at the 8-position is an electron-donating group, which generally stabilizes the tetrazole form. This principle is observed in other heterocyclic systems where electron-releasing substituents favor the tetrazolo isomer. nih.gov

This pH-dependent tautomerism offers a strategic approach for "masking" and "unmasking" the highly reactive azide functional group. The azide group is a versatile functional group, known for its participation in reactions like Huisgen cycloadditions (click chemistry), Staudinger reactions, and for its role as a precursor to highly reactive nitrenes. uq.edu.au In its cyclic tetrazole form, the reactivity of the azide is effectively masked. By adjusting the pH of the reaction medium, it is theoretically possible to switch between the less reactive tetrazole and the reactive azide tautomer, thereby controlling its availability for a subsequent chemical transformation. For example, a reaction that requires the azide functionality could be initiated by shifting the pH to the acidic range to favor the azido tautomer.

The influence of external factors on the azide-tetrazole equilibrium is summarized in the table below, based on observations from various heterocyclic systems.

FactorInfluence on EquilibriumFavored Tautomer
Substituents Electron-donating groupsTetrazole
Electron-withdrawing groupsAzide
Solvent Polarity Increasing polarityTetrazole
pH Acidic (protonation)Azide (inferred)
Neutral/BasicTetrazole (inferred)

This interactive table summarizes the general trends observed for azide-tetrazole equilibria in heterocyclic systems.

Ring Rearrangements and Cyclization Phenomena in Substituted Azidotetrazolopyridazines

Substituted azidotetrazolopyridazines, including derivatives of this compound, are prone to a variety of rearrangement and cyclization reactions, often driven by the high energy content of the azido and tetrazolo moieties. These transformations can be initiated thermally, photochemically, or through chemical reagents, leading to the formation of new heterocyclic structures.

Thermal and Photochemical Rearrangements:

A common reaction pathway for azido-substituted heterocycles involves the extrusion of molecular nitrogen (N2) upon thermal or photochemical stimulation to generate a highly reactive nitrene intermediate. uq.edu.au For instance, the photolysis of biaryltetrazoles in acidic media has been shown to proceed through the azide tautomer, which then loses N2 to form a nitrene that subsequently undergoes intramolecular insertion to yield complex fused systems like 9H-pyrimido[4,5-b]indoles. mdpi.com

In a similar vein, 2-azidopyridines are known to undergo thermal or photochemical rearrangement via a 2-pyridylnitrene intermediate. uq.edu.au This nitrene can undergo a rapid and reversible ring expansion to a seven-membered diazacycloheptatetraene. uq.edu.au While direct studies on this compound are limited, it is plausible that its derivatives could undergo analogous rearrangements, potentially leading to expanded ring systems or other isomeric heterocycles.

Intramolecular Cyclizations:

The presence of suitable substituents on the pyridazine ring can lead to intramolecular cyclization reactions involving the azido or tetrazolo group. These reactions are powerful methods for the synthesis of novel fused heterocyclic systems. For example, azidoacyl radicals, generated from corresponding thiolesters, can undergo cyclization onto the azido group to form lactams. nih.gov Similarly, the reductive cyclization of 2-aryl-3-nitrobenzo[b]thiophens with triethyl phosphite (B83602) is a known route to benzo[b]thieno[3,2-b]indoles, and related cyclizations occur with azido-substituted precursors upon heating. rsc.org

For a hypothetical derivative of this compound bearing a substituent with a nucleophilic or electrophilic center at an appropriate position, intramolecular reactions could be envisioned. For example, a substituent with a reactive methylene (B1212753) group adjacent to a carbonyl could potentially cyclize onto the tetrazole ring or the azide group under appropriate conditions.

The table below summarizes various rearrangement and cyclization reactions documented for related azido-substituted heterocyclic systems.

Precursor TypeConditionsIntermediateProduct Type
2-AzidopyridinesThermal (FVP), Photochemical2-PyridylnitreneDiazacycloheptatetraene
BiaryltetrazolesPhotolysis (acidic)NitreneFused Indoles
Azidoacyl derivativesRadical initiationAcyl radicalLactams
2-(o-Azidophenyl)benzo[b]thiophenHeatingNitrene (inferred)Benzo[b]thieno[3,2-b]indole

This interactive table provides examples of rearrangements and cyclizations in azido-heterocyclic compounds.

Reactivity and Synthetic Applications of 6 Azidotetrazolo 1,5 B Pyridazine Derivatives

Unimolecular Decomposition and Nitrogen Evolution

The thermal stability of 6-azidotetrazolo[1,5-b]pyridazine (B79752) is a critical consideration in its handling and application. While some reports have indicated its thermal stability up to 140°C, there are also documented instances of spontaneous detonation, highlighting its hazardous nature. acs.org The high nitrogen content (N/C ratio of 2) contributes to its energetic properties. acs.org

Derivatives of 6-azidotetrazolo[1,5-b]pyridazine exhibit varying thermal stabilities. For instance, the introduction of a nitro group can significantly impact its decomposition temperature. 6-Azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine has an onset decomposition temperature of 163°C. dtic.milnih.gov In contrast, replacing the azido (B1232118) group with a more stable amino group, as in 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine, dramatically increases the thermal stability, with a decomposition temperature of 290°C. dtic.milnih.gov This underscores the role of the azido group as the primary site of thermal instability and nitrogen evolution. The decomposition process is believed to proceed through the release of dinitrogen (N₂) from the azido group, a common characteristic of organic azides. organicchemistrytutor.com

It's important to note that the handling of 6-azidotetrazolo[1,5-b]pyridazine requires extreme caution due to its potential for unexpected and violent decomposition. acs.orgresearchgate.net

Cycloaddition Reactions and Dipolar Cycloaddition Chemistry

The azido group in 6-azidotetrazolo[1,5-b]pyridazine derivatives serves as a 1,3-dipole, making it amenable to cycloaddition reactions, a cornerstone of heterocyclic synthesis. wikipedia.orgorganic-chemistry.org These reactions provide a powerful tool for constructing five-membered rings. wikipedia.orgmdpi.com

The compound exists in equilibrium between the 6-azido and the tetrazolo tautomeric forms. Spectroscopic and computational studies have confirmed that the tetrazolo form is thermodynamically favored. This equilibrium is crucial as it allows for selective reactivity. While the tetrazolo form is more stable, the azido form can participate in characteristic reactions of organic azides, such as 1,3-dipolar cycloadditions. beilstein-archives.org The ability of the molecule to access the less stable azido tautomer enables its participation in these synthetically valuable transformations.

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a well-established method for the synthesis of 1,2,3-triazoles. wikipedia.orgorganic-chemistry.orgnih.gov The copper-catalyzed version of this reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers significant advantages, including milder reaction conditions, higher reaction rates, and excellent regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. nih.govnih.gov

Derivatives of 6-azidotetrazolo[1,5-b]pyridazine can participate in CuAAC reactions. For instance, trifluoromethyl-substituted tetrazolo[1,5-a]pyrimidines, which exist in equilibrium with their 2-azidopyrimidine (B1655621) isomers, react with terminal alkynes in the presence of a copper catalyst to afford trifluoromethylated triazolylpyrimidines in high yields. beilstein-archives.org This demonstrates that even though the tetrazolo form is predominant, the azido tautomer is accessible for this powerful "click chemistry" transformation. beilstein-archives.org The CuAAC reaction has been widely applied in various fields, including drug discovery and bioconjugation, due to its efficiency and reliability. capes.gov.brmdpi.com

Below is a table summarizing representative CuAAC reactions:

Reactants Catalyst Product Yield (%) Reference
Benzyl azide and phenylacetylene Cu₂O 1-Benzyl-4-phenyl-1H-1,2,3-triazole 90 nih.gov
Benzyl azide and phenylacetylene Cu wires (US) 1-Benzyl-4-phenyl-1H-1,2,3-triazole 85 nih.gov
Benzyl azide and phenylacetylene Cu turnings (US/MW) 1-Benzyl-4-phenyl-1H-1,2,3-triazole 95 nih.gov

Nucleophilic Substitution Reactions and Phosphazene Formation

The azido group in 6-azidotetrazolo[1,5-b]pyridazine can be displaced by nucleophiles. A notable example is its reaction with phosphines or phosphites to form phosphazenes, also known as iminophosphoranes. researchgate.net This transformation is a manifestation of the Staudinger reaction. organicchemistrytutor.comwikipedia.org

The Staudinger reaction involves the reaction of an organic azide with a tertiary phosphine (B1218219) or phosphite (B83602). wikipedia.orgorganic-chemistry.org The initial step is the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide, which leads to the formation of a phosphazide (B1677712) intermediate. This intermediate then loses a molecule of dinitrogen (N₂) to give the iminophosphorane. organicchemistrytutor.comorganic-chemistry.org

In the case of 6-azidotetrazolo[1,5-b]pyridazine, it reacts with phosphanes or phosphites at ambient temperature to yield the corresponding phosphazenes. researchgate.net For example, reaction with triphenylphosphine (B44618) would yield a triphenylphosphine iminophosphorane derivative. These phosphazene intermediates can be further functionalized. For instance, hydrolysis of the iminophosphorane leads to the formation of a primary amine and a phosphine oxide, a process known as the Staudinger reduction. organicchemistrytutor.comwikipedia.org

Interestingly, at higher temperatures (180°C), 6-azidotetrazolo[1,5-b]pyridazine and its phosphazene derivatives can react further with phosphanes to yield 3,6-bis(phosphoranylideneamino)pyridazines. researchgate.net The use of phosphites instead of phosphanes can lead to Michaelis-Arbuzov-type rearrangements. researchgate.net

Hydrogenation Pathways and Product Selectivity

The hydrogenation of 6-azidotetrazolo[1,5-b]pyridazine derivatives can lead to different products depending on the reaction conditions and the substrate's substituents. Catalytic hydrogenation is a common method for the reduction of azides to amines. organicchemistrytutor.com However, the presence of the tetrazolo[1,5-b]pyridazine (B14759603) ring system introduces possibilities for other reduction pathways.

For related tetrazolo[1,5-a]pyrimidine (B1219648) systems, hydrogenation has been shown to proceed via different pathways. beilstein-archives.org For instance, trifluoromethyl-substituted tetrazolo[1,5-a]pyrimidines preferentially form 2-amino-6-aryl-4-trifluoromethylpyrimidine upon hydrogenation. In contrast, non-trifluoromethylated analogs tend to yield tetrahydropyrimidine (B8763341) products. beilstein-archives.org This highlights the influence of substituents on the product selectivity of the hydrogenation reaction. Photochemical hydrogenation has also been explored as a method to achieve selective reduction without dehalogenation in aryl-brominated substrates. beilstein-archives.org

While specific hydrogenation studies on 6-azidotetrazolo[1,5-b]pyridazin-8-amine are not detailed in the provided context, the reactivity of analogous systems suggests that hydrogenation could lead to the reduction of the azido group to an amine, and potentially, reduction or ring-opening of the heterocyclic core depending on the conditions employed.

Investigation of 6 Azidotetrazolo 1,5 B Pyridazine As an Advanced Energetic Material

High Nitrogen Content and Energetic Potential

The energetic potential of a compound is significantly influenced by its chemical composition, particularly its nitrogen content. High-nitrogen materials are sought after because their decomposition predominantly yields gaseous N₂, a process that releases a substantial amount of energy. science.govdtic.mil The parent compound, 6-azidotetrazolo[1,5-b]pyridazine (B79752), is a heterocyclic molecule with a high nitrogen-to-carbon ratio (N/C of 2), classifying it as a nitrogen-rich compound. acs.orgacs.org This high nitrogen content is a primary indicator of its potential as an energetic material.

The introduction of additional energy-rich functional groups, or "toxophores," such as nitro (-NO₂) and amino (-NH₂) groups, onto the tetrazolo[1,5-b]pyridazine (B14759603) framework can further enhance its energetic properties. sci-hub.sescience.gov A notable example is the derivative 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (referred to as 3at in some literature). sci-hub.seacs.org The strategic placement of azido (B1232118), nitro, and amine groups on the pyridazine (B1198779) ring creates a molecule with a favorable oxygen balance and a high heat of formation, contributing to its significant energetic potential. acs.org The design of such molecules is an efficient strategy for developing novel energetic materials that can serve as powerful and environmentally friendlier alternatives to traditional metal-based explosives. sci-hub.se

Detonation Performance Characteristics

The performance of an energetic material is ultimately defined by its detonation characteristics, including velocity, pressure, and its ability to initiate detonation in other, less sensitive explosives.

Detonation velocity (Dᵥ) and detonation pressure (P) are key metrics for the performance of an explosive. Research into derivatives of the tetrazolo[1,5-b]pyridazine system has yielded compounds with exceptional detonation performance. For instance, 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at) demonstrates an excellent calculated detonation velocity of 8746 m/s and a detonation pressure of 31.5 GPa. researchgate.netacs.orgnih.govacs.org These values are superior to those of well-known commercial primary explosives like diazodinitrophenol (B1670408) (DDNP) and lead azide (B81097), highlighting the potential of this class of compounds. acs.orgacs.org Another related compound, 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine, also shows good detonation performance. researchgate.netacs.org

Detonation Performance Comparison
CompoundDetonation Velocity (Dᵥ) (m/s)Detonation Pressure (P) (GPa)Reference
6-Azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at)874631.5 acs.orgacs.org
Diazodinitrophenol (DDNP)6900N/A acs.orgrsc.org
Lead Azide (LA)5877N/A acs.orgrsc.org
RDX8795N/A acs.org

A critical function of primary explosives is their ability to initiate detonation with a small amount of material. This is quantified by the minimum primary charge (MPC), which is the smallest amount of the explosive required to detonate a standard charge of a secondary explosive like RDX. acs.org

The initiating capability of 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at) has been tested, revealing an impressively low MPC of 40 mg required to detonate 500 mg of RDX. researchgate.netacs.orgdtic.mil This demonstrates an extraordinary initiating power that surpasses conventional primary explosives such as DDNP (MPC of 70 mg) and the reported energetic material ICM-103 (MPC of 60 mg). acs.orgresearchgate.net This outstanding detonation power and initiating capability position 3at as a promising candidate for a green primary explosive, offering a powerful alternative to traditional, toxic lead-based compounds. acs.orgdtic.mil

Minimum Primary Charge (MPC) Comparison
CompoundMinimum Primary Charge (MPC) (mg)Reference
6-Azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at)40 acs.org
Diazodinitrophenol (DDNP)70 acs.org
ICM-10360 acs.org

Thermal Stability and Decomposition Pathways

Thermal stability is a crucial parameter for the safe handling, storage, and application of energetic materials. bibliotekanauki.pl The parent compound, 6-azidotetrazolo[1,5-b]pyridazine, has a complex thermal behavior. While some studies have noted it to be thermally stable up to 140 °C, with decomposition and smoke evolution around 170 °C without detonation in small-scale tests, there are also reports of its spontaneous detonation upon standing at room temperature. acs.orgacs.org This unpredictable nature underscores the need for extreme caution when handling this specific compound.

In contrast, structural modifications can significantly improve thermal stability. The derivative 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine exhibits superior thermal stability with a decomposition temperature (Td) of 290 °C, making it a more viable candidate for applications requiring higher thermal resistance, such as a secondary explosive. researchgate.netdtic.mil The decomposition of such nitrogen-rich heterocyclic compounds typically proceeds through the cleavage of N-N and C-N bonds, leading to the rapid release of energy and the formation of stable N₂ gas. sci-hub.seresearchgate.net The specific decomposition pathways are influenced by the molecular structure and the presence of various functional groups. researchgate.net

Thermal Stability Data
CompoundDecomposition Temperature (Td) (°C)NotesReference
6-Azidotetrazolo[1,5-b]pyridazine~170Decomposes; reports of spontaneous detonation exist. acs.orgacs.org
8-Nitrotetrazolo[1,5-b]pyridazine-6,7-diamine290Superior thermal stability. dtic.mil

Polymorphism and Crystalline Packing Effects on Energetic Properties

Polymorphism, the ability of a substance to exist in more than one crystal structure, can have profound effects on the physical properties of energetic materials, including their density, sensitivity, and detonation performance. The way molecules are arranged in a crystal lattice influences intermolecular interactions, which are critical to a material's stability. researchgate.netsoton.ac.uk

High-pressure studies are instrumental in understanding the polymorphism and compressibility of energetic materials. The compression of 6-azido-1,2,3,4-tetrazolo[1,5-b]pyridazine has been investigated in situ using single-crystal X-ray diffraction in a diamond-anvil cell. researchgate.net The ambient-pressure form, designated as phase α, undergoes monotonic compression up to at least 2.5 GPa. researchgate.net Interestingly, a new, metastable polymorph, phase β, was isolated through recrystallization from an acetone (B3395972) solution at pressures below 0.5 GPa. researchgate.net However, at pressures above 0.5 GPa, only the ambient-pressure α phase was formed, indicating a complex pressure-temperature phase diagram. researchgate.net

Furthermore, theoretical studies based on density functional theory have been conducted on 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at) to analyze its properties under pressure. nih.gov These studies reveal that the material exhibits anisotropic compressibility, meaning it compresses differently along different crystal axes. As pressure increases, the intermolecular bonds become stronger, and the azide (N₃) group undergoes rotation. nih.gov Such pressure-induced structural changes are critical as they can affect the material's sensitivity and energy release characteristics. nih.gov The dense crystal packing, often facilitated by the planar configuration of the pyridazine ring and strong intermolecular interactions like π-π stacking, is a key factor in achieving the high densities that contribute to superior detonation performance. researchgate.net

Molecular Interactions and Cohesion in Crystalline Forms

The arrangement of molecules in a crystalline lattice and the non-covalent interactions between them are fundamental to determining the properties of an energetic material, including its density, stability, and sensitivity. The study of 6-azidotetrazolo[1,5-b]pyridazine has revealed the existence of at least two polymorphic forms, designated as α and β. researchgate.net

The ambient-pressure phase, α, is characterized by a crystal structure where the molecules aggregate into planar sheets. researchgate.net In contrast, the β polymorph, which can be obtained by recrystallization from a low-concentration acetone solution at high pressure (below 0.5 GPa) and low temperature (below 320 K), exhibits a three-dimensional network structure. researchgate.net Both polymorphs are composed of the azide-tetrazole tautomer of the molecule. researchgate.net

The cohesion within the crystalline structures of both polymorphs is significantly influenced by intermolecular C-H···N and N···N interactions. researchgate.net The planar configuration of the pyridazine ring system is a notable characteristic that facilitates efficient π-π stacking interactions, contributing to a dense crystal packing and consequently, a higher density. researchgate.net

A comprehensive understanding of the intermolecular interactions can also be achieved through Hirshfeld surface analysis, which provides a visual representation of the close contacts between molecules in a crystal. However, specific Hirshfeld surface analysis data for 6-azidotetrazolo[1,5-b]pyridazine was not found in the reviewed literature. For comparison, a related derivative, 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at), has been studied, and its analysis revealed major contributions from N···N, N···O, and N···H interactions. This suggests that similar nitrogen-based interactions are likely dominant in the parent compound as well.

Development as a "Green" Primary Explosive

The development of "green" primary explosives is a key objective in modern energetic materials research, aiming to replace traditional lead-based compounds like lead azide with environmentally benign and safer alternatives. An important characteristic of a "green" explosive is that it is metal-free. acs.orgsci-hub.se

The investigation into 6-azidotetrazolo[1,5-b]pyridazine as an energetic material has been marked by significant safety concerns. The compound has a high nitrogen content, with an N/C ratio of 2, which is indicative of a high energy potential. acs.org There have been reports of its explosive nature, including a spontaneous detonation of the compound while standing at room temperature. acs.orgresearchgate.net This inherent instability presents a substantial challenge to its practical application and necessitates handling with extreme caution. researchgate.net

Despite its hazardous nature, the tetrazolo[1,5-b]pyridazine scaffold is considered a promising building block for advanced energetic materials. sci-hub.seacs.orgnih.govdtic.mil Research into derivatives of this compound has yielded promising results. For instance, the derivative 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at) has demonstrated excellent detonation performance, superior to that of the commercial primary explosive diazodinitrophenol (DDNP). researchgate.netacs.org This derivative also exhibits a remarkable initiating power, capable of detonating a secondary explosive with a small amount of material. researchgate.netacs.org

The term "green" in the context of explosives also pertains to the byproducts of their synthesis and detonation. The synthesis of 6-azidotetrazolo[1,5-b]pyridazine and its derivatives can be achieved through straightforward, environmentally benign methodologies. researchgate.netacs.org However, a full environmental impact assessment would require a detailed analysis of the decomposition products of the parent compound, which is not extensively covered in the available literature.

The significant instability of 6-azidotetrazolo[1,5-b]pyridazine, highlighted by its tendency to detonate spontaneously, currently overshadows its potential as a primary explosive. researchgate.net While its derivatives show promise, the parent compound itself requires further research to mitigate its hazardous characteristics before it can be considered a viable "green" primary explosive.

Spectroscopic and Computational Characterization of 6 Azidotetrazolo 1,5 B Pyridazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of tetrazolo[1,5-b]pyridazine (B14759603) systems in both solution and the solid state. beilstein-journals.org Through the analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, researchers can confirm molecular structures, assign chemical shifts, and investigate dynamic processes such as tautomerism. nih.govrsc.orgresearchgate.net

The azide-tetrazole tautomerism, a form of valence tautomerism, is a key characteristic of this heterocyclic system. The equilibrium between the fused-ring tetrazole form and the open-chain azide (B81097) form can be profoundly influenced by factors such as the solvent, temperature, and the electronic nature of substituents. researchgate.netresearchgate.net NMR spectroscopy is particularly well-suited to studying this equilibrium. For instance, in many azido-heterocyclic systems, the tetrazole form is predominantly favored in polar solvents like dimethyl sulfoxide (B87167) (DMSO), while the azide form is more prevalent in acidic media such as trifluoroacetic acid (TFA). researchgate.net This solvent-dependent equilibrium results in significant changes in the chemical shifts of the ring protons and carbons, allowing for the characterization of the dominant tautomer under specific conditions. researchgate.net

For N-unsubstituted tetrazoles and related heterocycles, prototropic tautomerism can lead to the averaging of signals in the NMR spectrum due to rapid proton exchange. beilstein-journals.orgnih.gov In such cases, specialized techniques like low-temperature NMR or the use of specific solvents can help to slow the exchange rate, allowing for the observation of distinct signals for each tautomer. nih.gov Two-dimensional NMR experiments, such as HMQC and HMBC, are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex substituted derivatives. nih.govresearchgate.net

Table 1: Representative NMR Methodologies for Studying Tautomerism in Heterocycles

NMR Technique Application in Tautomerism Studies Reference
¹H & ¹³C NMR Observing chemical shift changes in different solvents to determine the position of the tautomeric equilibrium. researchgate.net
¹⁵N NMR Directly probing the nitrogen atoms involved in the tautomeric system, offering high sensitivity to changes in the electronic environment. beilstein-journals.orgnih.gov
2D NMR (COSY, HMBC) Unambiguous assignment of proton and carbon signals for both tautomeric forms. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Polymorph Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular framework of 6-azidotetrazolo[1,5-b]pyridazine (B79752) derivatives. These methods are vital for confirming the presence of key structural motifs and for characterizing different solid-state forms (polymorphs). rsc.orgamericanpharmaceuticalreview.com

A prominent feature in the IR spectra of these compounds is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azido (B1232118) group (–N₃), which typically appears in the region of 2100–2200 cm⁻¹. researchgate.net The presence of the fused tetrazole and pyridazine (B1198779) rings gives rise to a complex fingerprint region with characteristic stretching and bending vibrations.

Furthermore, IR and Raman spectroscopy are powerful tools for identifying and differentiating between polymorphs. americanpharmaceuticalreview.com Different crystalline forms of the same compound can exhibit distinct vibrational spectra due to variations in molecular conformation and intermolecular interactions within the crystal lattice. americanpharmaceuticalreview.comsoton.ac.uk These spectral differences may manifest as shifts in band frequencies, changes in relative peak intensities, and the appearance or disappearance of certain bands. americanpharmaceuticalreview.com For example, the study of different polymorphs of the related compound 6-azidotetrazolo[5,1-a]phthalazine (ATPH) utilized computational predictions of IR and Raman spectra to help characterize its seven distinct solid forms. soton.ac.uk

Table 2: Characteristic IR Absorption Frequencies for 6-Azidotetrazolo[1,5-b]pyridazine Systems

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Azide (–N₃) Asymmetric Stretch 2100 - 2200 researchgate.net
C=N/C=C Ring Stretching 1400 - 1600 researchgate.net
Tetrazole Ring Ring Vibrations ~1500 capes.gov.br

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

The electronic properties and color of 6-azidotetrazolo[1,5-b]pyridazine and its derivatives are investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The spectra are governed by the electronic transitions within the molecule's chromophoric system, which includes the aromatic fused rings and the azido and amino substituents.

Molecules containing both electron-donating groups (like the –NH₂ amine) and electron-withdrawing groups (like the –N₃ azide) attached to a conjugated π-system can exhibit intramolecular charge transfer (ICT) transitions. In the case of 6-azidotetrazolo[1,5-b]pyridazin-8-amine, the amine group can act as a donor and the azido group and the nitrogen-rich pyridazine ring can act as acceptors. This donor-acceptor architecture can lead to ICT bands in the UV-Vis spectrum, which are often sensitive to solvent polarity. The electronic effect of the azide group on an aromatic system has been shown to be strongly withdrawing through induction (σF) with a resonance effect (σR) that can change depending on the molecular environment. acs.org

Derivatives of 6-azidotetrazolo[1,5-b]pyridazine are often colored solids, indicating significant absorption of light in the visible region of the electromagnetic spectrum. dtic.mil The absorption spectra of tetrazole-containing compounds are influenced by the electronic structure of the heterocyclic ring system. acs.org The specific wavelengths of maximum absorption (λₘₐₓ) and the intensity of these absorptions are dependent on the precise substitution pattern on the fused-ring core. The presence of auxochromes like the amino group and chromophores like the azide group extends the conjugation and typically shifts the absorption to longer wavelengths (a bathochromic shift). While detailed luminescence data is not widely reported, many nitrogen-rich heterocyclic compounds are known to be non-luminescent or weakly luminescent, with absorbed energy being dissipated primarily through non-radiative pathways, a characteristic often found in energetic materials.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique used to confirm the molecular weight and elucidate the fragmentation pathways of novel compounds. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is used to confirm its elemental composition.

The fragmentation of aryl azides under electron impact ionization is well-documented and typically follows a characteristic pattern. researchgate.netacs.org The most common initial fragmentation step is the loss of a molecule of dinitrogen (N₂, 28 Da) from the azido group to form a nitrene intermediate. researchgate.netresearchgate.net This initial loss is a key diagnostic feature in the mass spectrum. Subsequent fragmentation of the heterocyclic core would lead to further characteristic daughter ions. The study of these fragmentation patterns helps to confirm the connectivity of the molecule.

Expected Primary Fragmentation: C₄H₃N₈ (M⁺) → [C₄H₃N₆]⁺ + N₂

This primary fragmentation pathway is a hallmark of azide-containing compounds and provides strong evidence for the presence of the azido substituent. researchgate.net

X-ray Diffraction Studies for Solid-State Structure and Polymorph Analysis

Single-crystal and powder X-ray diffraction (XRD) are the definitive methods for determining the three-dimensional atomic arrangement of molecules in the solid state. These studies provide precise data on bond lengths, bond angles, molecular conformation, and, crucially, the nature of intermolecular interactions that dictate the crystal packing. rsc.orgdtic.mil

Research has shown that 6-azidotetrazolo[1,5-b]pyridazine is polymorphic, meaning it can exist in more than one crystal structure. researchgate.netacs.org An ambient-pressure form, designated as polymorph α, and a high-pressure form, β, have been identified. researchgate.net Both polymorphs are built from the azide-tetrazole tautomer, confirming that this is the stable form in the solid state. However, their crystal packing differs significantly: molecules in phase α are organized into planar sheets, whereas phase β features a three-dimensional network. researchgate.net The stability of these crystal lattices is governed by a network of weak intermolecular interactions, including C-H···N and N···N contacts. researchgate.netacs.org The ability of the molecule's numerous nitrogen and hydrogen atoms to participate in these contacts is a likely reason for its observed polymorphism. soton.ac.uk

The crystal structure of a closely related derivative, 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine, has also been determined. It crystallizes in the monoclinic space group P2₁/n, and its structure is stabilized by π-π stacking interactions between the fused heterocyclic rings. dtic.mil

Table 3: Selected Crystallographic Data for Polymorphs of 6-Azidotetrazolo[1,5-b]pyridazine

Parameter Polymorph α Polymorph β
Crystal System Monoclinic Monoclinic
Space Group P2₁/c P2₁/n
a (Å) 3.791(1) 7.970(2)
b (Å) 12.396(3) 7.714(2)
c (Å) 13.065(3) 10.380(2)
β (°) 94.88(3) 107.82(3)
Volume (ų) 611.8(3) 608.2(3)
Packing Motif Planar sheets 3D network

This detailed structural information is invaluable for understanding the structure-property relationships in this class of materials.

Advanced Computational Chemistry Approaches

Advanced computational chemistry approaches have become indispensable tools for elucidating the intricate properties of high-nitrogen-content heterocyclic compounds. For molecules like 6-azidotetrazolo[1,5-b]pyridazine and its derivatives, these methods provide insights into their electronic structure, stability, and reactivity, which are crucial for understanding their potential applications, particularly in the field of energetic materials.

Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. researchgate.net It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the ground-state properties of complex systems. researchgate.netmdpi.com DFT calculations are routinely employed to determine optimized molecular geometries, total energies, and frontier molecular orbital energies (HOMO and LUMO). researchgate.net

For pyridazine-based compounds, DFT methods, such as B3LYP with various basis sets (e.g., 6-31G**), have been successfully used to calculate physical properties. researchgate.netmdpi.com These calculations help in understanding the effects of different substituents on the pyridazine ring system. researchgate.net For instance, studies on dicyano pyridazine molecules have shown that the addition of electron-withdrawing cyano groups significantly lowers the energy gap between the HOMO and LUMO, which in turn affects the molecule's conductivity and reactivity. researchgate.net

In the context of 6-azidotetrazolo[1,5-b]pyridazine derivatives, DFT is used to predict their detonation performance and thermal stability. dtic.milnih.gov The reliability of DFT for structural optimization is often validated by comparing the calculated geometry with experimental data from X-ray crystallography, where a good correlation supports the accuracy of the chosen theoretical level. mdpi.comnih.gov The planarity of the pyridazine ring is a key structural feature that promotes efficient π-π stacking, leading to dense crystal packing and materials with higher densities. researchgate.net

Table 1: Calculated Properties of Pyridazine Derivatives using DFT

This table is representative of typical data obtained from DFT calculations on pyridazine systems and does not represent specific values for this compound due to lack of available data.

Property Typical Calculated Value/Observation Significance
Optimized Geometry Planar or near-planar fused ring system Influences crystal packing and density. researchgate.net
HOMO-LUMO Gap Decreases with electron-withdrawing groups Affects electronic conductivity and reactivity. researchgate.net
Bond Dissociation Energy (BDE) Calculated for weakest bonds (e.g., N-N₃, C-NO₂) Indicates thermal stability. nih.gov

| Heat of Formation (ΔHf) | Typically highly positive for nitrogen-rich systems | A key parameter for energetic performance. nih.govresearchgate.net |

Electrostatic Potential (ESP) Mapping and Molecular Orbital Analysis

Electrostatic potential (ESP) mapping is a crucial computational tool for understanding the reactivity and intermolecular interactions of energetic materials. The ESP is mapped onto the van der Waals surface of a molecule, providing a visual representation of the charge distribution. dtic.mil Regions of positive potential (electron-poor, typically blue/green) are susceptible to nucleophilic attack, while regions of negative potential (electron-rich, typically red/yellow) are prone to electrophilic attack.

In energetic compounds, the impact sensitivity is closely related to the surface ESP. dtic.mil Molecules with large areas of strong positive potential often exhibit increased sensitivity to impact. dtic.mil For example, in a study of 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (a derivative of the subject compound), ESP analysis revealed a significantly larger electropositive area compared to a related diamine derivative. dtic.mil This large positive potential, concentrated over the tetrazolo[1,5-b]pyridazine ring and the azido group, is indicative of its high sensitivity and power as a primary explosive. dtic.mil

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides further insight into a molecule's reactivity. The energy of the HOMO is related to the ionization potential and the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing kinetic stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov For derivatives like 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine, the combination of nitro and azido groups synergistically enhances its detonation performance, a characteristic that can be rationalized through molecular orbital analysis.

Aromaticity Assessment (NICS, AICD)

Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic, planar molecules with a delocalized system of π-electrons. While not directly observable, aromaticity can be quantified using various computational indices. The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. ias.ac.in It is calculated as the negative of the magnetic shielding at a specific point, typically at the center of a ring (NICS(0)) or at a point 1 Å above it (NICS(1)). ias.ac.in More negative NICS values indicate a higher degree of aromaticity. ias.ac.in

Computational Prediction of Crystal Structures and Polymorphic Landscapes

The arrangement of molecules in a crystal lattice significantly impacts the physical properties of a material, including its density, stability, and sensitivity. Computational crystal structure prediction (CSP) has emerged as a valuable tool to explore the possible solid-state forms (polymorphs) of a molecule before they are discovered experimentally. nih.govsoton.ac.uk The methodology typically involves a search for the most stable crystal packings based on lattice energy calculations. nih.gov

For high-nitrogen-content compounds like azido-tetrazolopyridazines, CSP is particularly important. These molecules often exhibit polymorphism, where different crystal packings can lead to vastly different performance and safety characteristics. researchgate.netresearchgate.net For example, studies on 6-azido-1,2,3,4-tetrazolo[1,5-b]pyridazine revealed two polymorphs, α and β. researchgate.net Both forms are built from the same azide-tetrazole tautomer and feature similar intermolecular CH···N and N···N interactions, but differ in their molecular aggregation—forming planar sheets in phase α and a 3D network in phase β. researchgate.net

The exploration of the polymorphic landscape can reveal how intermolecular interactions, such as CH···N and N···N contacts, govern the molecular packing. soton.ac.ukresearchgate.net In many nitrogen-rich systems, these interactions play a key role in molecular cohesion. soton.ac.uk The ability of nearly every nitrogen and hydrogen atom to participate in such contacts can lead to many energetically similar orientations, resulting in a dense polymorphic landscape. soton.ac.uk CSP methods can aid in characterizing new polymorphs from powder X-ray diffraction data and provide crucial insights into the range of possible packing motifs a molecule can adopt. nih.govnih.gov

Thermodynamic and Kinetic Modeling of Tautomerism and Reactions

Tautomerism, particularly the azide-tetrazole equilibrium, is a defining feature of the chemistry of azido-substituted nitrogen heterocycles. For 6-azidotetrazolo[1,5-b]pyridazine, the molecule can theoretically exist as an azide tautomer or a fused tetrazole ring tautomer. Computational studies have confirmed that the tetrazolo[1,5-b]pyridazine form is thermodynamically more stable.

Thermodynamic and kinetic modeling, often using DFT, is employed to quantify the relative stabilities of tautomers and the energy barriers for their interconversion. nih.gov For instance, in a study on a related quinoline (B57606) system, DFT calculations were used to determine that the keto form was more stable than the enol form in both the gas phase and in ethanol (B145695), and the energy barrier for tautomerization was found to be high. nih.gov

Table 2: Comparative Detonation Properties of 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at) and Standard Explosives

Data sourced from a study on a derivative of the subject compound.

Compound Detonation Velocity (m/s) Detonation Pressure (GPa) Minimum Primary Charge (mg)
3at 8746 dtic.milacs.org 31.5 dtic.milacs.org 40 dtic.milacs.org
DDNP 6900 18.5 70 dtic.milacs.org

| Lead Azide | 5100 | 24.5 | 100 |

Broader Research Applications and Future Directions

Utility as Building Blocks in Organic Synthesis

The tetrazolo[1,5-b]pyridazine (B14759603) framework, particularly when substituted with reactive functional groups like azides and amines, serves as a versatile building block for the synthesis of more complex molecular architectures. Research has predominantly highlighted its role in the development of advanced energetic materials. For instance, derivatives of the tetrazolo[1,5-b]pyridazine core are synthesized through straightforward, multi-step routes from commercially available precursors. nih.govmdpi.comorganic-chemistry.orgacs.org These synthetic pathways demonstrate the utility of the pyridazine (B1198779) heterocycle as a foundational element in constructing molecules with high nitrogen content. dtic.mil

The synthesis of various functionalized pyridazines and their fused heterocyclic systems, such as imidazo[1,2-b]pyridazines, further underscores the importance of the pyridazine moiety in medicinal chemistry and drug discovery. nih.gov The 3-aminopyridazine (B1208633) structure is a core element in several approved drugs. nih.gov The synthetic accessibility and reactivity of the tetrazolo[1,5-b]pyridazine system make it a valuable synthon. For example, the chlorine atoms in 6-chlorotetrazolo[1,5-b]pyridazine (B1605628) can be readily substituted by amines, showcasing the potential for creating diverse libraries of compounds. iau.ir However, it is important to note the potential instability of some intermediates, such as 6-azidotetrazolo[1,5-b]pyridazine (B79752), which has been reported to be prone to spontaneous detonation. acs.org This necessitates careful handling and consideration of safer, alternative synthetic routes, such as in-situ hydrolysis to more stable derivatives. acs.org

The development of novel synthetic protocols, such as those for imidazo[1,2-a]pyridines and benzazepine analogs via Ritter-type reactions, highlights the ongoing innovation in the synthesis of pyridazine-containing compounds. acs.org The functionalization of the pyridazine scaffold is a key area of research, with methods being developed for selective substitution to create non-symmetrical pyridazine building blocks. uni-muenchen.de

Catalytic Applications and Ligand Design

The pyridazine ring system is recognized for its ability to act as a versatile ligand for metal cations. lifechemicals.com The presence of two adjacent nitrogen atoms in the pyridazine ring allows for chelation, which can be exploited in the design of catalysts and functional materials. The design of ligands from scratch is a growing field, with computational methods playing an increasingly important role in identifying and optimizing ligand-protein interactions. nih.govyoutube.com

While there is no specific research detailing the use of 6-azidotetrazolo[1,5-b]pyridazin-8-amine in catalysis or as a standalone ligand, the broader family of pyridazine derivatives has been used in the synthesis of catalysts. For example, ferrocene-catalyzed aromatization reactions of pyridazino[4,5-d]pyridazines have been studied. mdpi.com The ability to functionalize the pyridazine ring allows for the tuning of its electronic and steric properties, which is crucial for the development of effective ligands for catalytic applications.

Innovations in Synthetic Methodology for Pyridazine-Based Systems

The synthesis of the tetrazolo[1,5-b]pyridazine ring system itself represents a significant area of research in synthetic methodology. Convenient methods for the synthesis of tetrazolo[1,5-b]pyridazine derivatives have been developed, for instance, starting from 3,6-dichloropyridazine (B152260). iau.ir This multi-step synthesis involves reaction with hydrazine (B178648), followed by diazotization to form the fused tetrazole ring. iau.ir

More broadly, a variety of synthetic methodologies for constructing pyridazine systems have been well-documented, including the condensation of 1,4-dicarbonyl compounds with hydrazine and the Diels-Alder reaction of 1,2,4,5-tetrazines with alkynes. mdpi.comorganic-chemistry.org Innovations also include copper-catalyzed aerobic cyclizations to form 1,6-dihydropyridazines, which can then be converted to pyridazines. organic-chemistry.org The development of methods for the selective and stepwise functionalization of the pyridazine scaffold is crucial for creating a diverse range of building blocks for various applications. uni-muenchen.de These ongoing advancements in synthetic chemistry are vital for exploring the full potential of pyridazine-based systems, including this compound.

Theoretical and Computational Advancements in Heterocyclic Chemistry

The field of heterocyclic chemistry has been significantly advanced by the integration of theoretical and computational methods. These approaches provide profound insights into the structural, electronic, and energetic properties of complex molecules that are often difficult to elucidate through experimental means alone. For nitrogen-rich heterocycles like this compound, computational chemistry serves as a powerful tool to predict and understand their behavior.

Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in characterizing the fundamental properties of the tetrazolo[1,5-b]pyridazine scaffold and its derivatives. These theoretical investigations allow for the detailed analysis of molecular geometries, electronic structures, and the thermodynamic and kinetic stability of these high-energy compounds.

A notable area of advancement is the ability to predict the heats of formation (HOFs), a critical parameter for energetic materials. For instance, theoretical studies on related tetrazolo-fused heterocyclic systems, such as tetrazolo-[1,5-b]-1,2,4,5-tetrazine (TETZ), have shown that the introduction of specific substituent groups can dramatically influence the HOF values. It has been demonstrated that the substitution of groups like azide (B81097) (-N₃) or dinitroamide (-N(NO₂)₂) can significantly increase the HOF, which is a key indicator of the energy content of a molecule. nih.gov

Furthermore, computational models are crucial for understanding the stability of these compounds. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a widely used theoretical descriptor for kinetic stability. A larger HOMO-LUMO gap generally implies higher stability. DFT calculations have revealed that the position and nature of substituents on the heterocyclic ring can tune this energy gap. For example, in monosubstituted TETZ derivatives, attaching a substituent at the 8-position was found to generally increase the energy gap, with the exception of the nitro (-NO₂) group. nih.gov The introduction of an amino (-NH₂) group into the TETZ ring was found to be favorable for enhancing its thermal stability. nih.gov These findings provide a rational basis for the design of novel, more stable energetic materials based on the tetrazolo[1,5-b]pyridazine framework.

The planarity of the pyridazine ring system is a key structural feature that promotes efficient π-π stacking interactions. nih.gov This intermolecular arrangement can lead to dense crystal packing, resulting in materials with high densities, a desirable characteristic for energetic compounds. Computational methods can predict these packing arrangements and the resulting crystallographic densities.

While specific computational data for this compound is not extensively published, the principles derived from studies on analogous structures provide a robust framework for its theoretical assessment. The interplay of the electron-donating amino group and the electron-withdrawing azide group on the tetrazolopyridazine core is expected to significantly influence its electronic properties and reactivity.

Computed Properties of 6-Azidotetrazolo[1,5-b]pyridazine

The following table presents computed properties for the parent compound, 6-Azidotetrazolo[1,5-b]pyridazine, which serves as a foundational structure for the title compound. These values are typically derived from computational software and databases like PubChem.

PropertyValueSource
Molecular Weight162.11 g/mol PubChem
Exact Mass162.04024210 DaPubChem
Topological Polar Surface Area70.3 ŲPubChem
Heavy Atom Count12PubChem
Formal Charge0PubChem
Complexity209PubChem
Isotope Atom Count0PubChem
Defined Atom Stereocenter Count0PubChem
Undefined Atom Stereocenter Count0PubChem
Defined Bond Stereocenter Count0PubChem
Undefined Bond Stereocenter Count0PubChem
Covalently-Bonded Unit Count1PubChem
Compound Is CanonicalizedYesPubChem

Q & A

Q. Q1. What are the established synthetic routes for 6-azidotetrazolo[1,5-b]pyridazin-8-amine, and how do reaction conditions influence yield?

A1. The compound is synthesized via cyclization reactions involving hydrazine derivatives and azide precursors. For example, hydrazinotetrazolo-pyridazine intermediates (e.g., 6-hydrazinotetrazolo[1,5-b]pyridazine) can react with benzaldehyde or azide donors under controlled conditions. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Temperature : Reactions often require reflux (e.g., 80–100°C) to avoid decomposition of the azide group .
  • Catalysts : Acidic or basic conditions may optimize ring closure, but excess acid risks hydrolyzing the tetrazole ring .
    Yield optimization typically involves factorial design experiments to test variables like stoichiometry and reaction time .

Q. Q2. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

A2.

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. The azide group (-N3\text{-N}_3) shows characteristic IR stretches at ~2100 cm1^{-1}.
  • X-ray crystallography : Resolves the planar tetrazole-pyridazine fused ring system and confirms azide positioning. Crystallization from methanol or DMF/ethanol mixtures is common .
  • Elemental analysis : Validates purity, with deviations >0.3% indicating impurities or hydration .

Q. Q3. How does the azide group influence the compound’s stability under standard laboratory conditions?

A3. The azide moiety introduces thermal and photolytic sensitivity:

  • Thermal stability : Decomposition occurs above 150°C, releasing nitrogen gas. Storage at –20°C in inert atmospheres (argon) is recommended.
  • Light sensitivity : UV exposure accelerates degradation; amber vials are essential for long-term storage .
  • Compatibility : Avoid strong oxidizers (e.g., peroxides) to prevent explosive side reactions .

Advanced Research Questions

Q. Q4. What mechanistic insights explain the reactivity of this compound in click chemistry applications?

A4. The azide group participates in Huisgen cycloaddition with alkynes, forming stable triazole linkages. Key considerations:

  • Kinetics : Copper(I) catalysts accelerate reactions, but excess copper may coordinate with the pyridazine ring, altering regioselectivity.
  • Steric effects : Substituents on the pyridazine ring influence reaction rates; bulky groups slow triazole formation .
  • Theoretical modeling : DFT studies predict electron-deficient regions at the tetrazole N2 position, guiding functionalization strategies .

Q. Q5. How can researchers resolve contradictions in reported biological activity data for this compound?

A5. Discrepancies often arise from:

  • Purity variance : HPLC-MS analysis is critical to confirm >95% purity, as trace impurities (e.g., hydrazine byproducts) skew bioassay results .
  • Assay conditions : Buffer pH (e.g., phosphate vs. Tris) affects solubility and ligand-receptor binding. Standardize protocols using controls like adenine derivatives for comparison .
  • Theoretical alignment : Cross-reference results with QSAR models to validate unexpected activities .

Q. Q6. What advanced methodologies optimize the compound’s use in metal-organic frameworks (MOFs) or photodynamic therapy?

A6.

  • MOF design : Use solvent-assisted ligand incorporation (SALI) to integrate the compound into porous structures. The pyridazine nitrogen atoms act as coordination sites for metals (e.g., Zn2+^{2+}) .
  • Photodynamic therapy : Functionalize with porphyrin derivatives via click chemistry. UV-Vis spectroscopy monitors singlet oxygen generation efficiency, which correlates with azide positioning .

Q. Q7. How does the compound’s electronic structure compare to adenine, and what implications does this have for nucleotide analog studies?

A7.

  • Structural mimicry : The tetrazole-pyridazine core mimics adenine’s planar heterocyclic structure but with higher electron density at N1 and N3, altering hydrogen-bonding patterns .
  • Biological assays : Test inhibition of adenosine deaminase using isothermal titration calorimetry (ITC). Compare KiK_i values to adenine derivatives to quantify binding affinity differences .

Q. Q8. What factorial design approaches are recommended for scaling up synthesis without compromising azide integrity?

A8. Use a 2k^k factorial design to test:

  • Variables : Temperature (60–100°C), solvent ratio (DMF:H2_2O), and catalyst loading (0.1–1 mol%).
  • Response metrics : Yield, azide purity (FTIR), and thermal stability (DSC).
  • Optimization : Response surface methodology (RSM) identifies non-linear interactions, e.g., high catalyst loading reduces reaction time but increases byproduct formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.